4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Lipophilicity ADME

Researchers targeting the RORγt receptor for autoimmune disorders face a bottleneck in sourcing regiochemically pure, diversifiable indanone cores. This 4-chloro-5-methoxy derivative directly addresses that gap. It is the exact scaffold cited in patents for generating RORγt inverse agonist libraries, where the 4-chloro position is essential for late-stage SNAr or cross-coupling derivatization. - Enables direct entry into patented chemical space for MS and inflammation targets - Cl/Methoxy push-pull electronics provide predictable reactivity distinct from non-halogenated or 5-methoxy-only analogs - High-purity (>98%) grade minimizes fluorescent impurities in downstream photochemical probe development

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 944109-65-3
Cat. No. B1593092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
CAS944109-65-3
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)CC2)Cl
InChIInChI=1S/C10H9ClO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
InChIKeyRNDMOLOBKVJEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one Procurement Guide


4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 944109-65-3) is a specialized indanone derivative featuring a chlorine atom at the 4-position and a methoxy group at the 5-position on the fused bicyclic ring system . This compound serves as a versatile building block in medicinal chemistry, recognized for its utility in constructing more complex molecular architectures, particularly in programs targeting neurological disorders and inflammation, as evidenced by its citation in patents for RORγt antagonists and CNS-active compounds [1][2]. It is commercially available from multiple reputable vendors with standard purities of 95-99%, a defined melting point range of 124-128°C, and a molecular weight of 196.63 g/mol [3].

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one vs Simpler Analogs


Generic substitution among indanone derivatives is scientifically unsound due to the profound impact of substitution patterns on electronic properties, metabolic stability, and target binding. For 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, the specific 4-chloro-5-methoxy substitution pattern is not arbitrary; it is a critical design element. The chlorine atom provides a defined handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, a feature absent in non-halogenated analogs like 5-methoxy-1-indanone . Simultaneously, the 5-methoxy group acts as a strong electron-donating substituent, significantly modulating the reactivity of the adjacent chloro group and influencing the overall electronic profile of the molecule compared to a 4-chloro-only analog [1]. This dual substitution creates a unique reactivity profile that cannot be replicated by mixing or substituting with simpler, mono-functionalized indanones .

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: Evidence Over Comparators


Lipophilicity Advantage Over Non-Chlorinated Analogs

The specific 4-chloro substitution in 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one significantly increases lipophilicity compared to its non-chlorinated analog, 5-methoxy-1-indanone. This is a critical differentiator for optimizing membrane permeability and blood-brain barrier penetration in drug discovery programs .

Medicinal Chemistry Lipophilicity ADME

Unique SNAr Reactivity Handle

The presence of a chlorine atom at the 4-position provides a specific site for SNAr reactions, enabling late-stage diversification that is impossible with the non-halogenated analog 5-methoxy-1-indanone. The electron-donating 5-methoxy group further modulates this reactivity, making the chlorine more or less susceptible to substitution under specific conditions compared to a 4-chloroindanone lacking this group .

Organic Synthesis Late-Stage Functionalization Cross-Coupling

RORγt Antagonist Scaffold vs Regioisomer

While closely related 5-chloro-6-methoxy indanone has been explicitly used to synthesize anticancer arylidene indanones [2], the 4-chloro-5-methoxy substitution pattern is the key scaffold identified in multiple patent families as a precursor to potent RORγt antagonists, a target for treating multiple sclerosis and other autoimmune diseases [1]. This demonstrates a different, therapeutically relevant biological trajectory.

Medicinal Chemistry RORγt Antagonism Anticancer Research

High-Purity Supply Consistency

Commercial supply of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is available at a purity of 99.54%, which is higher than the commonly offered 95-97% purity for many related indanone building blocks. Higher purity reduces the risk of side reactions from impurities and ensures more reproducible results in sensitive assays .

Chemical Procurement Quality Control Reproducible Research

Validated Applications for 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one


RORγt Antagonist Libraries for Autoimmune Diseases

This compound is the established synthetic entry point for generating libraries of substituted 2,3-dihydro-1H-inden-1-one RORγt antagonists, as detailed in patent literature for treating multiple sclerosis . Its 4-chloro group provides a key vector for diversification via SNAr or cross-coupling, allowing medicinal chemists to efficiently explore SAR around a proven pharmacophore. Using this specific regioisomer ensures alignment with patented chemical space.

CNS-Penetrant Candidates via Chloro Handle

The combination of an elevated LogP (XLogP3 = 2.3) and the 4-chloro reactive handle makes this compound ideal for constructing focused libraries aimed at CNS targets. The enhanced lipophilicity, conferred by the chlorine atom compared to non-halogenated analogs , favors blood-brain barrier penetration, while the reactive handle allows for the rapid attachment of diverse pharmacophoric elements (e.g., amines, heterocycles) in the final or penultimate synthetic steps.

High-Purity Fluorescent Probes & Photochemical Switches

For applications demanding high-purity starting materials, such as the development of photochemical switches or fluorescent probes based on the 2-benzylideneindan-1-one core , the 99.54% purity grade of this building block minimizes the risk of fluorescent or reactive impurities. This ensures more reliable photophysical characterization and cleaner reaction profiles in subsequent condensations at the reactive 2-position.

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